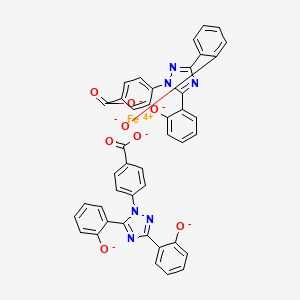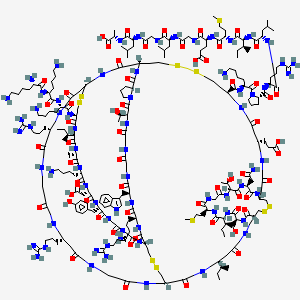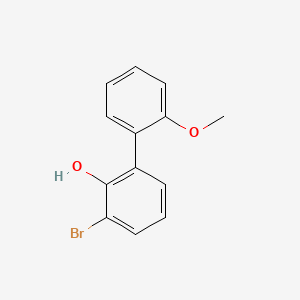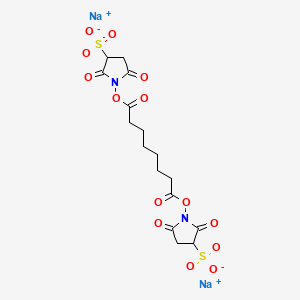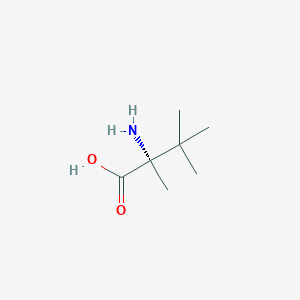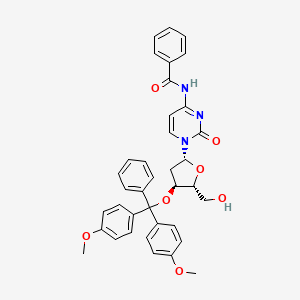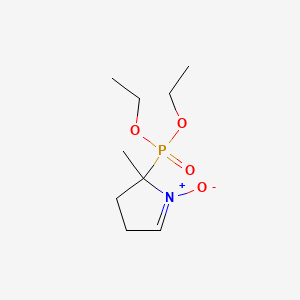![molecular formula ¹³C₅H₁₀O₅ B1146230 D-[13C5]Xylose CAS No. 1262683-58-8](/img/new.no-structure.jpg)
D-[13C5]Xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[13C5]Xylose: is a stable isotope-labeled sugar compound, primarily used in metabolic studies to trace the pathways and patterns of carbohydrates. It is a derivative of D-xylose, a naturally occurring sugar found in various plants and wood. The incorporation of carbon-13 isotopes makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-[13C5]Xylose involves the incorporation of carbon-13 isotopes into the xylose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions. One common method involves the use of labeled glucose as a starting material, which is then converted to this compound through a series of enzymatic and chemical reactions .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of labeled glucose, followed by its conversion to this compound. This process requires precise control of reaction conditions to ensure high isotopic purity and yield. The final product is then purified and packaged for use in research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: D-[13C5]Xylose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and interactions of carbohydrates in biological systems .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used to oxidize this compound to its corresponding acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles such as hydroxide ions or amines to replace specific functional groups on the this compound molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its acids, alcohols, and substituted compounds. These products are valuable for studying the metabolic pathways and interactions of carbohydrates in biological systems .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-[13C5]Xylose is used as a tracer to study the metabolic pathways and interactions of carbohydrates. It helps researchers understand the mechanisms of various chemical reactions and the role of carbohydrates in different processes.
Biology: In biology, this compound is used to study the metabolism of carbohydrates in living organisms. It is particularly useful in tracing the pathways of glucose and other sugars in metabolic studies .
Medicine: In medicine, this compound is used in diagnostic tests to assess the absorption and metabolism of carbohydrates in the human body. It is also used in research to study the effects of various drugs and treatments on carbohydrate metabolism .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in the synthesis of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of D-[13C5]Xylose involves its incorporation into metabolic pathways as a labeled sugar. The carbon-13 isotopes allow researchers to trace the pathways and interactions of carbohydrates in biological systems. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism of carbohydrates .
Comparación Con Compuestos Similares
- D-[13C6]Glucose
- D-[13C2]Ribose
- D-[13C3]Mannitol
- D-[13C1]Galactose
Uniqueness: D-[13C5]Xylose is unique due to its specific labeling with five carbon-13 isotopes, which provides a distinct advantage in tracing metabolic pathways. Compared to other labeled sugars, this compound offers higher isotopic purity and specificity, making it a valuable tool in scientific research .
Propiedades
Número CAS |
1262683-58-8 |
|---|---|
Fórmula molecular |
¹³C₅H₁₀O₅ |
Peso molecular |
155.1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


